REACTION_CXSMILES
|
[Sn](Cl)Cl.[N+](=[CH:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])=[N-].[N+:12]([C:15]1[CH:16]=[C:17]([CH:20]=[CH:21][CH:22]=1)[CH:18]=[O:19])([O-:14])=[O:13]>C(Cl)Cl>[N+:12]([C:15]1[CH:16]=[C:17]([C:18](=[O:19])[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH:20]=[CH:21][CH:22]=1)([O-:14])=[O:13]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=CC(=O)OCC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred at room temperature for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction was stirred an additional 24 h
|
Duration
|
24 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water (2 times) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (elution with 4:1 hexanes/ethyl acetate)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C(CC(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 31.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |